molecular formula C19H25F3N4O3 B2406171 DSR-141562

DSR-141562

Cat. No.: B2406171
M. Wt: 414.4 g/mol
InChI Key: LNELWUPBSLZUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of DSR-141562 involves several steps, starting with the preparation of 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1,2,4]triazin-4(3H)-one. This compound is then subjected to various reaction conditions to achieve the final product. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DSR-141562 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DSR-141562 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of phosphodiesterase 1 in various biochemical pathways.

    Biology: Investigated for its effects on cellular signaling and neurotransmission.

    Medicine: Explored as a potential therapeutic agent for the treatment of schizophrenia and other neuropsychiatric disorders.

    Industry: Utilized in the development of new drugs targeting phosphodiesterase 1

Mechanism of Action

DSR-141562 exerts its effects by selectively inhibiting phosphodiesterase 1, an enzyme that breaks down cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, which in turn enhances dopaminergic and glutamatergic signaling. This mechanism is believed to underlie its therapeutic effects in schizophrenia .

Comparison with Similar Compounds

DSR-141562 is unique in its high selectivity for phosphodiesterase 1B over other phosphodiesterase family members. Similar compounds include:

    Vinopocetine: Another phosphodiesterase 1 inhibitor, but with less selectivity for phosphodiesterase 1B.

    Ibudilast: A non-selective phosphodiesterase inhibitor with broader activity across multiple phosphodiesterase isoforms.

The high selectivity of this compound for phosphodiesterase 1B makes it a promising candidate for targeted therapeutic applications .

Properties

IUPAC Name

3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNELWUPBSLZUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.